4-butoxy-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Description

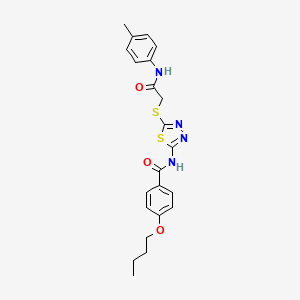

This compound features a benzamide scaffold linked to a 1,3,4-thiadiazole ring via a thioether bridge. The benzamide moiety is substituted with a 4-butoxy group, enhancing lipophilicity, while the thioethyl side chain includes a 2-oxo-2-(p-tolylamino)ethyl group.

Properties

IUPAC Name |

4-butoxy-N-[5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O3S2/c1-3-4-13-29-18-11-7-16(8-12-18)20(28)24-21-25-26-22(31-21)30-14-19(27)23-17-9-5-15(2)6-10-17/h5-12H,3-4,13-14H2,1-2H3,(H,23,27)(H,24,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOSBKXWCZOKPPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-butoxy-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a member of the thiadiazole class of compounds, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its cytotoxic effects, potential mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure

The compound features a thiadiazole ring , which is known for its role in enhancing biological activity through various mechanisms. The presence of a butoxy group and a p-tolylamino moiety contributes to its lipophilicity and interaction with biological targets.

Cytotoxicity

Recent studies have demonstrated that thiadiazole derivatives exhibit notable cytotoxic effects against various cancer cell lines. For instance, compounds structurally similar to this compound have shown IC50 values indicating significant anticancer activity:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 3d | HeLa | 29 |

| 3c | MCF-7 | 73 |

| Other | Varies | 7.4 - 25.75 |

These results highlight the potential of this class of compounds as anticancer agents, particularly against cervical (HeLa) and breast (MCF-7) cancer cells .

The mechanism by which thiadiazole derivatives exert their cytotoxic effects often involves the inhibition of key enzymes or pathways in cancer cells. For example, some studies suggest that these compounds may inhibit kinase activity , which is crucial for cancer cell proliferation and survival . Additionally, molecular docking studies indicate strong interactions between these compounds and target proteins such as dihydrofolate reductase (DHFR), suggesting that they may act as competitive inhibitors .

Structure-Activity Relationships (SAR)

The biological activity of thiadiazole derivatives can be significantly influenced by their structural components. Modifications to the thiadiazole ring or the attached benzamide can lead to variations in potency and selectivity:

- Substitution Patterns : The introduction of different substituents on the benzamide ring alters the electronic properties and steric hindrance, affecting binding affinity to target receptors.

- Lipophilicity : The presence of alkyl groups like butoxy enhances membrane permeability, facilitating better tissue distribution and bioavailability .

- Hybrid Structures : Compounds that combine thiadiazole with other pharmacophores (e.g., phthalimide) have shown improved cytotoxicity due to synergistic effects .

Case Studies

Several studies have evaluated the biological activity of thiadiazole derivatives similar to this compound:

- Cytotoxic Evaluation : A series of thiadiazole derivatives were synthesized and tested against various cancer cell lines using MTT assays. The results indicated that certain modifications led to enhanced cytotoxicity compared to parent compounds.

- Antimicrobial Activity : Some derivatives demonstrated antibacterial properties alongside their anticancer activities, showcasing their potential as dual-action agents .

- In Vivo Studies : Preliminary studies in zebrafish embryos indicated low toxicity levels for some derivatives, suggesting favorable safety profiles for further development .

Scientific Research Applications

Antioxidant Activity

One of the most significant applications of 4-butoxy-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is its antioxidant properties . Research indicates that this compound exhibits a higher antioxidant capacity compared to traditional antioxidants like butylated hydroxytoluene (BHT). In comparative studies, the reducing power of this compound was measured at 106.25 μM Fe²⁺, surpassing that of BHT (70.61 μM Fe²⁺) and ascorbic acid (103.41 µM Fe²⁺) .

Anti-inflammatory Applications

The anti-inflammatory potential of this compound has also been explored. Studies have demonstrated that derivatives containing the thiadiazole moiety exhibit significant inhibition of pro-inflammatory cytokines. This makes them promising candidates for developing new anti-inflammatory drugs. The mechanism involves the modulation of inflammatory pathways, which could lead to therapeutic applications in conditions like arthritis and other inflammatory disorders.

Case Studies

Several case studies highlight the efficacy of this compound:

- Antioxidant Efficacy : In a study published in Molecules, researchers demonstrated that this compound could effectively scavenge free radicals in vitro, indicating its potential use in preventing oxidative stress-related diseases .

- Anti-inflammatory Effects : Another investigation focused on the compound's ability to inhibit COX enzymes, which play a crucial role in inflammation. The results showed a significant reduction in enzyme activity, suggesting its utility as an anti-inflammatory agent .

- Pharmacological Studies : A comprehensive pharmacological evaluation revealed that the compound exhibited low toxicity while maintaining high efficacy in various biological assays, making it a suitable candidate for further drug development.

Data Table: Comparative Antioxidant Activity

| Compound | Reducing Power (μM Fe²⁺) |

|---|---|

| This compound | 106.25 |

| Butylated Hydroxytoluene (BHT) | 70.61 |

| Ascorbic Acid | 103.41 |

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

Benzamide Substitutions

- 4-Nitro Substitution (): The compound 4-nitro-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide replaces the butoxy group with a nitro group. The nitro group is electron-withdrawing, reducing lipophilicity compared to the butoxy substituent. This may affect membrane permeability and bioavailability .

- 3,4-Dimethoxy Substitution (): 3,4-Dimethoxy-N-(5-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide introduces two methoxy groups.

Thioethyl Side Chain Modifications

- Cyclohexylamino vs. Cyclohexyl groups enhance hydrophobicity, which may improve blood-brain barrier penetration but reduce solubility .

Anticancer Activity

- Pro-Apoptotic Effects (): Analog N-(5-(2-cyano-3-(thiophen-2-yl)acrylamido)-1,3,4-thiadiazol-2-yl)benzamide (7d) demonstrated IC₅₀ values of 1.2–3.8 µM against cancer cell lines, attributed to its acrylamido side chain. The butoxy substituent in the target compound may similarly enhance cytotoxicity by increasing cell membrane interaction .

Antifungal Activity

- Ergosterol Inhibition (): Oxadiazole-thiadiazole hybrids (e.g., 5-[2-[[5-(cyclohexylamino)-1,3,4-thiadiazol-2-yl]thio]ethyl]-1,3,4-oxadiazole-2-thiol) showed MIC values of 4–32 µg/mL against Candida species. The p-tolylamino group in the target compound may offer comparable ergosterol biosynthesis inhibition .

Physicochemical and Pharmacokinetic Properties

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing the 1,3,4-thiadiazole core in this compound?

- Methodological Answer : The 1,3,4-thiadiazole ring can be synthesized via cyclization of thiosemicarbazides with POCl3. For example, in , a reflux reaction of 4-phenyl butyric acid with N-phenylthiosemicarbazide in POCl3 at 90°C for 3 hours yielded the thiadiazole ring. Post-synthesis, adjust pH to 8–9 with ammonia to precipitate the product, followed by recrystallization from DMSO/water (2:1) .

- Key Data : Yield optimization (e.g., 82% for a similar compound in ) depends on stoichiometric ratios and reaction time.

Q. How can the thioether linkage (-S-) in the side chain be characterized spectroscopically?

- Methodological Answer : Use <sup>1</sup>H NMR to identify the -SCH2- group (δ ~4.8–5.0 ppm for CH2S). For example, in , the thioether proton signal at δ 4.83 ppm (s, 2H) was confirmed via 500 MHz NMR in DMSO-d6. Mass spectrometry (EI, 70 eV) can corroborate molecular ions (e.g., m/z 269 [M+1]) .

Q. What crystallization techniques are suitable for obtaining high-purity single crystals of this compound?

- Methodological Answer : Slow evaporation from methanol or DMSO/water mixtures is effective. In , single crystals of a related thiadiazole derivative were obtained via recrystallization from CH3OH. Use SHELX software (e.g., SHELXS-97) for structure refinement, as validated in for small-molecule crystallography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.